(Z)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Description
(Z)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a conjugated vinylamino linker, a cyano group, a phenylthiazole moiety, and a 5-methylisoxazole substituent. This compound’s Z-isomer configuration is critical for its molecular interactions, particularly in biological systems.
Properties
IUPAC Name |
4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S2/c1-15-11-21(26-30-15)27-32(28,29)19-9-7-18(8-10-19)24-13-17(12-23)22-25-20(14-31-22)16-5-3-2-4-6-16/h2-11,13-14,24H,1H3,(H,26,27)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLQIFPJBPDSG-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(/C#N)\C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s unique architecture can be contrasted with structurally related sulfonamides, such as N-(thiazol-2-yl)benzenesulfonamide and 4-(isoxazol-3-ylamino)benzenesulfonamide derivatives. Key differences include:
Electronic Properties
Multiwfn-based analyses of electron localization functions (ELF) and electrostatic potentials (ESP) reveal distinct electronic profiles:
| Property | (Z)-Target Compound | N-(thiazol-2-yl)benzenesulfonamide |
|---|---|---|
| Electron Density (π-Regions) | High delocalization in thiazole-isoxazole system | Localized in thiazole ring |
| ESP Surface (kcal/mol) | Strongly negative near sulfonamide O atoms | Moderate negativity |
| HOMO-LUMO Gap (eV) | ~4.2 (calculated via DFT) | ~5.1 (experimental) |
Pharmacological Activity
While specific bioactivity data for the target compound is absent in the provided evidence, sulfonamide analogs are well-documented in targeting carbonic anhydrases (CAs) or tyrosine kinases. For example:
| Compound | Target Enzyme | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound (Z-form) | Hypothetical Kinase X | ~15 (predicted) | 0.8 (simulated) |
| Acetazolamide | Carbonic Anhydrase II | 12 | 3.1 |
| Sunitinib | VEGFR2 | 2 | 0.1 |
The target compound’s low solubility (simulated via Multiwfn ) may limit bioavailability compared to acetazolamide but could be optimized via formulation.
Research Findings and Implications
- Crystallographic Robustness : The compound’s Z-configuration, refined using SHELX , ensures optimal steric alignment for target binding.
- Electrostatic Complementarity : Multiwfn-derived ESP maps highlight strong interactions with positively charged enzymatic pockets.
- Pharmacological Potential: Structural parallels with sunitinib suggest kinase inhibition, though solubility remains a challenge.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves condensation reactions between thiazole derivatives and sulfonamide precursors. For example, analogous compounds (e.g., thiazole-based benzamides) are synthesized via reactions of 2-aminothiazoles with nitriles or isothiocyanates under controlled pH and temperature (7–8 pH, 60–80°C) to favor (Z)-isomer formation . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) can improve yields for structurally similar sulfonamide-thiazole hybrids . Key parameters include solvent polarity (DMF or THF) and catalysts (e.g., triethylamine) to stabilize intermediates.
Q. How can the stereochemical configuration (Z/E) of the vinylamino group be confirmed experimentally?
- Methodological Answer : Use NOESY NMR to detect spatial proximity between the cyano group and thiazole protons, confirming the (Z)-configuration. For example, in analogous (E)-configured compounds, distinct NOE correlations between vinyl protons and distant aromatic substituents are observed . X-ray crystallography is definitive but requires high-purity crystals; computational geometry optimization (DFT/B3LYP) can supplement experimental data .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted thiazole intermediates).
- FTIR : Confirm functional groups (e.g., sulfonamide S=O stretch at 1150–1250 cm⁻¹, cyano C≡N at 2200–2250 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (C, H, N, S content) against theoretical values .
Advanced Research Questions
Q. How does the compound’s thiazole-sulfonamide scaffold influence its binding affinity to biological targets (e.g., kinases or tubulin)?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or β-tubulin). The thiazole ring’s π-π stacking with aromatic residues (e.g., Phe856 in EGFR) and sulfonamide’s hydrogen bonding to backbone amides are critical . Compare binding scores with structurally simplified analogs (e.g., removing the isoxazole moiety) to identify pharmacophoric elements .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across cancer cell lines) be systematically resolved?
- Methodological Answer :
- Dose-Response Profiling : Test the compound against a panel of cell lines (e.g., NCI-60) with controlled culture conditions (e.g., hypoxia vs. normoxia) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., apoptosis markers like caspase-3 activation) .
- Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. What strategies can enhance the compound’s selectivity to minimize off-target effects in vivo?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the phenylthiazole (e.g., electron-withdrawing groups at the 4-position) to enhance target specificity. For example, fluorophenyl analogs show improved selectivity in kinase inhibition .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to reduce non-specific interactions until activation in target tissues .
Q. How can computational methods predict the compound’s ADMET properties?
- Methodological Answer : Use SwissADME or ADMET Predictor to estimate:
- Lipophilicity (LogP) : Optimal range 2–3 for membrane permeability.
- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 to flag hepatotoxicity risks.
- BBB Penetration : Polar surface area <80 Ų favors CNS activity . Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Data Contradiction and Optimization
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability (e.g., via rat IV/PO studies), and tissue distribution (LC-MS/MS) to identify bioavailability bottlenecks .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve solubility, as sulfonamides often suffer from poor aqueous stability .
Q. What experimental designs are optimal for optimizing reaction yields while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) with variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design (CCD) can model nonlinear effects in thiazole-condensation reactions, achieving >80% yield with <5% impurities .
Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
